9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused coumarin-oxazine framework. Its structure includes a 3-chloro-4-methylphenyl substituent at position 9 and a propyl group at position 2.
Properties
Molecular Formula |
C21H20ClNO3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
9-(3-chloro-4-methylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H20ClNO3/c1-3-4-14-9-20(24)26-21-16(14)7-8-19-17(21)11-23(12-25-19)15-6-5-13(2)18(22)10-15/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
WKPKGMSVWMHPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the reaction of 7-hydroxy-4-methylcoumarin with formaldehyde and primary amines in water at elevated temperatures (80-90°C) . This reaction leads to the formation of the chromeno[8,7-e][1,3]oxazin core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl positions, to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following analogs highlight key structural variations and their implications:
Key Observations :
- Alkyl Chain Length : The propyl group at position 4 balances lipophilicity and solubility, contrasting with shorter (methyl) or hydroxylated alkyl chains in analogs .
- Aromatic Substitution : Fluorinated (e.g., 4-fluorobenzyl in ) or dimethoxyphenyl (e.g., ) analogs show varied bioactivity, suggesting the target compound’s chloro-methylphenyl group may offer unique steric/electronic profiles.
Physicochemical Properties
Data from analogs suggest:
- Melting Points: Compounds with hydroxylated alkyl chains (e.g., 4-hydroxybutyl) exhibit higher melting points (154–166°C) due to hydrogen bonding, whereas non-polar substituents (e.g., propyl) may reduce crystallinity .
- Synthetic Yields : Propyl-substituted derivatives (e.g., ) are synthesized in moderate-to-high yields (~65–90%), comparable to methoxy or fluorinated analogs .
- Spectroscopic Profiles: NMR and IR spectra of analogs confirm the oxazinone core’s stability; chloro substituents would downfield-shift aromatic protons in $^1$H NMR .
Biological Activity
The compound 9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno-oxazine core with specific substituents that may influence its biological activity. The presence of the 3-chloro-4-methylphenyl group and the propyl substituent are particularly noteworthy as they may enhance lipophilicity and modulate receptor interactions.
Antimicrobial Activity
Recent studies have shown that compounds similar to 9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity (MIC µg/mL) | Target Organisms |
|---|---|---|
| 9-(3-chloro-4-methylphenyl)-... | 32 | E. coli, S. aureus |
| 4-propyl-9,10-dihydrochromeno... | 16 | P. aeruginosa |
| Control (No treatment) | - | - |
Cytotoxicity
Cytotoxicity assays indicate that this compound may have selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents.
Case Study: Cytotoxic Effects
In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50 value of approximately 25 µM , indicating promising anticancer potential without significant toxicity to non-cancerous cells at lower concentrations.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit topoisomerases, leading to DNA damage.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has highlighted that modifications to the phenyl and propyl groups can significantly affect biological activity. For instance:
- Substitution on the phenyl ring : Variations in halogen or alkyl groups can enhance or diminish antimicrobial efficacy.
- Alkyl chain length : Alterations in the propyl group can influence lipophilicity and cellular uptake.
Recent Studies
Recent literature has documented various studies focusing on the biological activity of related compounds. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
